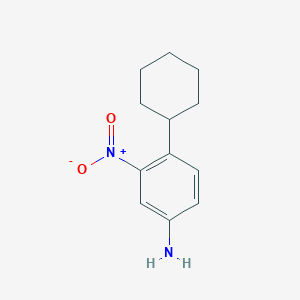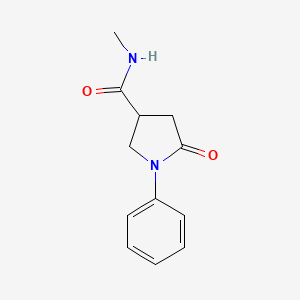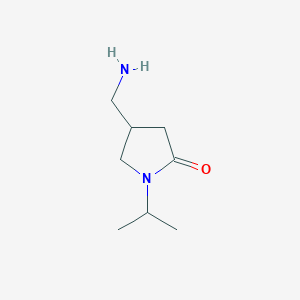![molecular formula C8H8N4O B3166998 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 915921-91-4](/img/structure/B3166998.png)
1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine
Overview
Description
1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring
Preparation Methods
The synthesis of 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of pyridine-3-carboxylic acid hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like PhI(OAc)2, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine can be compared with other similar compounds, such as:
1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine: This compound has a similar structure but with a different substitution pattern on the pyridine ring, leading to different chemical and biological properties.
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine:
1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine trifluoroacetate: This derivative includes a trifluoroacetate group, which can enhance the compound’s stability and solubility.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-4-7-11-8(12-13-7)6-2-1-3-10-5-6/h1-3,5H,4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSAQOZOTRIKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3R,4S)-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-yl]carbamic acid tert-butyl ester](/img/structure/B3166929.png)

![1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine](/img/structure/B3166946.png)


![4-[(4-Methylphenyl)methoxy]benzamide](/img/structure/B3166962.png)

![N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine](/img/structure/B3166973.png)
amine](/img/structure/B3166978.png)
AMINE](/img/structure/B3166988.png)



